2-(2,5-dimethoxy-4-nitrophenyl)acetic acid
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Overview
Description
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C10H11NO6. It is characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethoxy-4-nitrophenyl)acetic acid typically involves the nitration of 2,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s derivatives are explored for their potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethoxy-4-nitrophenyl)acetic acid and its derivatives depends on the specific application and the molecular targets involved. In pharmaceutical applications, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the nitro group and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Similar in structure but contains a nitrile group instead of a carboxylic acid group.
4,5-Dimethoxy-2-nitrobenzoic acid: Similar aromatic structure but with a benzoic acid moiety instead of an acetic acid moiety.
Uniqueness
2-(2,5-dimethoxy-4-nitrophenyl)acetic acid is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the acetic acid moiety also provides additional functional versatility compared to similar compounds .
Properties
CAS No. |
3914-94-1 |
---|---|
Molecular Formula |
C10H11NO6 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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